molecular formula C22H13BrClNO2 B10884112 4-Bromophenyl 2-(4-chlorophenyl)quinoline-4-carboxylate

4-Bromophenyl 2-(4-chlorophenyl)quinoline-4-carboxylate

Cat. No.: B10884112
M. Wt: 438.7 g/mol
InChI Key: YHHRQOQQPDLGSB-UHFFFAOYSA-N
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Description

4-Bromophenyl 2-(4-chlorophenyl)quinoline-4-carboxylate: is a chemical compound with the following structural formula:

C24H14BrClNO2\text{C}_{24}\text{H}_{14}\text{BrClNO}_2 C24​H14​BrClNO2​

This compound bears three functional groups: a bromophenyl group, a chlorophenyl group, and a quinoline-4-carboxylate moiety. These groups play a crucial role in its properties and applications .

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling reaction, which joins chemically differentiated fragments using palladium as a catalyst. In this process, transmetalation occurs with boron reagents, leading to the formation of the desired bond. Boron reagents, such as organotrifluoroborates, have been tailored for specific coupling conditions .

Industrial Production: While specific industrial production methods may vary, the Suzuki–Miyaura coupling remains a key strategy for large-scale synthesis. Optimization of reaction conditions and choice of reagents play a crucial role in achieving high yields.

Chemical Reactions Analysis

Reactions: 4-Bromophenyl 2-(4-chlorophenyl)quinoline-4-carboxylate can undergo various reactions, including:

    Oxidation: It may participate in oxidation reactions.

    Reduction: Reduction processes can modify its functional groups.

    Substitution: Substituents on the phenyl rings can be replaced.

Common Reagents and Conditions:

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies.

    Medicine: Research into its potential therapeutic effects.

    Industry: Its unique structure may lead to novel materials or functional compounds.

Mechanism of Action

The exact mechanism by which 4-Bromophenyl 2-(4-chlorophenyl)quinoline-4-carboxylate exerts its effects depends on its specific applications. It may interact with molecular targets or pathways relevant to its intended use.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, further research could explore related quinoline derivatives and highlight the uniqueness of this compound.

Properties

Molecular Formula

C22H13BrClNO2

Molecular Weight

438.7 g/mol

IUPAC Name

(4-bromophenyl) 2-(4-chlorophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C22H13BrClNO2/c23-15-7-11-17(12-8-15)27-22(26)19-13-21(14-5-9-16(24)10-6-14)25-20-4-2-1-3-18(19)20/h1-13H

InChI Key

YHHRQOQQPDLGSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)OC4=CC=C(C=C4)Br

Origin of Product

United States

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